N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride
Brand Name: Vulcanchem
CAS No.: 66748-28-5
VCID: VC18441179
InChI: InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H
SMILES:
Molecular Formula: C21H18Cl2N4O2
Molecular Weight: 429.3 g/mol

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride

CAS No.: 66748-28-5

Cat. No.: VC18441179

Molecular Formula: C21H18Cl2N4O2

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride - 66748-28-5

Specification

CAS No. 66748-28-5
Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3 g/mol
IUPAC Name N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride
Standard InChI InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H
Standard InChI Key CJGRPJLIJGFRGW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzo[b]-1,5-naphthyridine family, characterized by a fused bicyclic system comprising a benzene ring and a 1,5-naphthyridine moiety. Key structural features include:

  • Chloro substituent at position 7, enhancing electron-withdrawing effects and potential DNA-intercalating properties.

  • Methoxy group at position 2, contributing to solubility and metabolic stability.

  • Acetamide-aniline side chain at position 10, enabling hydrogen bonding and target recognition.

The monohydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations.

Table 1: Chemical Identity

PropertyValue
CAS Number66748-28-5
Molecular FormulaC₂₁H₁₈Cl₂N₄O₂
Molecular Weight429.3 g/mol
IUPAC NameN-(3-((7-Chloro-2-methoxybenzo[b] naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride

Synthesis and Manufacturing

Core Construction

The benzo[b]-1,5-naphthyridine core is synthesized via Friedländer annulation, a method widely employed for quinoline and naphthyridine derivatives . This involves condensing 3-aminoquinaldehyde derivatives with ketones or aldehydes under basic conditions. For example, reacting 3-amino-2-chloro-4-methoxyquinoline with acetylacetone in ethanol with NaOH yields the intermediate naphthyridine framework .

Functionalization Steps

  • Chlorination: Electrophilic chlorination at position 7 using reagents like POCl₃ or Cl₂ gas introduces the chloro substituent .

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) with methanol under acidic conditions installs the methoxy group at position 2 .

  • Amination: Coupling the chlorinated naphthyridine with 3-aminophenylacetamide via Buchwald-Hartwig amination forms the C–N bond at position 10.

Salt Formation

The final step involves treating the free base with HCl in a polar solvent (e.g., ethanol) to yield the monohydrochloride salt, enhancing crystallinity and solubility.

Table 2: Representative Synthesis Pathway

StepReactionReagents/ConditionsIntermediate
1Friedländer AnnulationNaOH, ethanol, 80°CBenzo[b]-1,5-naphthyridine
2ChlorinationPOCl₃, DMF, 100°C7-Chloro derivative
3MethoxylationNaOMe, MeOH, reflux2-Methoxy-7-chloro analog
4AminationPd(dba)₂, Xantphos, KOtBuAcetamide-aniline conjugate
5Salt FormationHCl/EtOH, 25°CMonohydrochloride

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at controlled pH (4–6) and low temperatures.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 8.9–9.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃), δ 2.1 ppm (CH₃CO).

  • MS (ESI+): m/z 393.1 [M+H]⁺ (free base), 429.3 [M+HCl+H]⁺.

TargetMechanismPotential Indication
Topoisomerase IIDNA cleavage complex stabilizationSolid tumors
PARP-1NAD⁺ binding site inhibitionStroke, myocardial infarction
Bacterial gyraseATPase domain interferenceGram-positive infections

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator